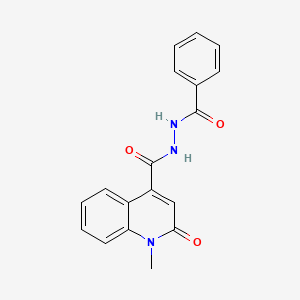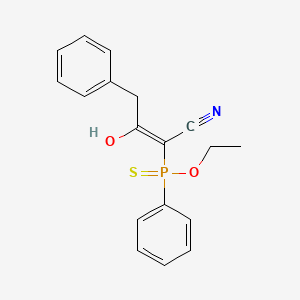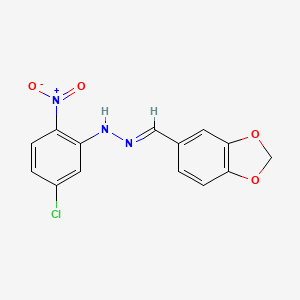
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, also known as CPTA, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is not fully understood, but it is believed to involve the modulation of ion channels in the brain and the inhibition of inflammatory mediators. 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to have a variety of biochemical and physiological effects in scientific research studies. It has been shown to reduce the frequency and severity of seizures in animal models, indicating its potential as an anticonvulsant. It has also been shown to reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate in the lab. It also has a well-defined chemical structure, making it easy to study its mechanism of action. However, 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide also has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer in animal models. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide. One area of research could be to further investigate its potential as an anticonvulsant and anti-inflammatory agent. Another area of research could be to study its effects on other biological processes, such as cell proliferation and apoptosis. Additionally, further research could be conducted to optimize the synthesis method of 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide and to develop analogs with improved properties.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide involves the reaction of 2-chlorophenol with propargyl bromide to form 2-chlorophenylpropargyl ether. This intermediate is then reacted with sodium azide to form the tetrazole ring, followed by reaction with 2-bromoacetyl chloride to form the final product, 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been studied for its potential therapeutic applications in a variety of scientific research studies. One study found that 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has anticonvulsant activity in animal models, suggesting that it may be useful in the treatment of epilepsy. Another study found that 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has anti-inflammatory activity, indicating that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2/c1-2-7-18-16-12(15-17-18)14-11(19)8-20-10-6-4-3-5-9(10)13/h3-6H,2,7-8H2,1H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKSNULCKIADLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)

![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)
![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
